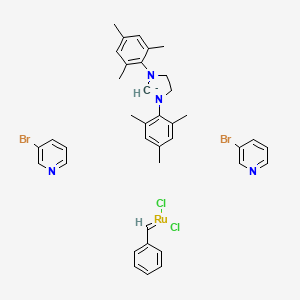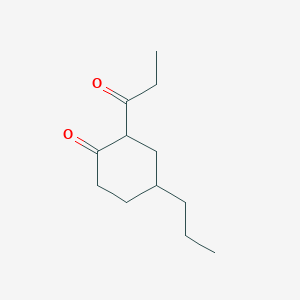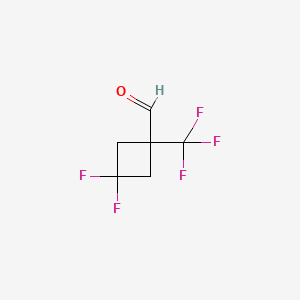
2-(2-Butoxyethoxy)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Butoxyethoxy)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H21ClO5S and a molecular weight of 288.79 g/mol . It is known for its use in various chemical reactions and applications in scientific research.
Preparation Methods
The synthesis of 2-(2-Butoxyethoxy)ethane-1-sulfonyl chloride involves the reaction of 2-(2-Butoxyethoxy)ethanol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired sulfonyl chloride product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2-(2-Butoxyethoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Common Reagents and Conditions: Typical reagents used in reactions with this compound include nucleophiles like amines, alcohols, and thiols.
Scientific Research Applications
2-(2-Butoxyethoxy)ethane-1-sulfonyl chloride has several applications in scientific research:
Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Butoxyethoxy)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester products. This reactivity is utilized in various chemical transformations and synthesis processes .
Comparison with Similar Compounds
2-(2-Butoxyethoxy)ethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a smaller molecular structure.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different reactivity due to the presence of the benzene ring.
Tosyl chloride (p-Toluenesulfonyl chloride): A commonly used sulfonyl chloride in organic synthesis with a toluene group attached.
Each of these compounds has unique properties and reactivity, making this compound distinct in its applications and chemical behavior.
Properties
Molecular Formula |
C8H17ClO4S |
|---|---|
Molecular Weight |
244.74 g/mol |
IUPAC Name |
2-(2-butoxyethoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H17ClO4S/c1-2-3-4-12-5-6-13-7-8-14(9,10)11/h2-8H2,1H3 |
InChI Key |
QGVFPKBNMVVBLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




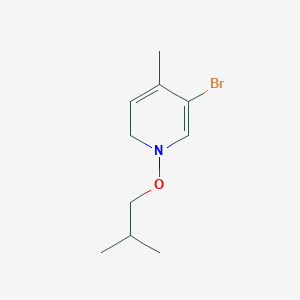

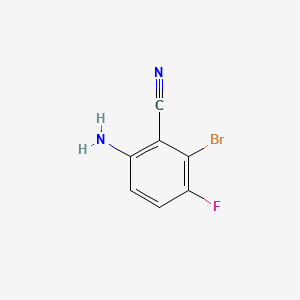


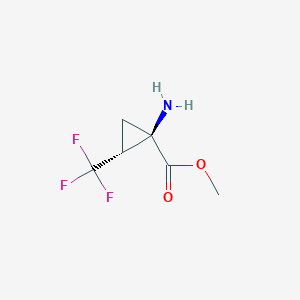

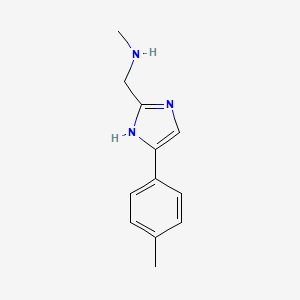
![2,2,6,6-Tetramethyl-4-[3-(trimethylammonio)propoxy]-1-piperidinyloxy chloride](/img/structure/B13638493.png)
